1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid
Overview
Description
1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid is an organic compound with the molecular formula C16H17NO4S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
The synthesis of 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine derivatives with naphthylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein-ligand interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylsulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity and leading to various biological effects. The piperidine ring may also contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-(2-Naphthylsulfonyl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Naphthylsulfonyl)piperidine: Lacks the carboxylic acid group, which may affect its solubility and reactivity.
1-(2-Naphthylsulfonyl)pyrrolidine-3-carboxylic acid: Contains a pyrrolidine ring instead of piperidine, leading to differences in chemical properties and biological activities.
1-(2-Naphthylsulfonyl)morpholine-4-carboxylic acid: Features a morpholine ring, which may alter its pharmacokinetic and pharmacodynamic profiles.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonylpiperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-16(19)13-7-9-17(10-8-13)22(20,21)15-6-5-12-3-1-2-4-14(12)11-15/h1-6,11,13H,7-10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJITYWHEVEXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147959-02-2 | |
Record name | 1-(naphthalene-2-sulfonyl)piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.